molecular formula C22H14ClN3O B12476924 N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-chloroaniline

N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-chloroaniline

Cat. No.: B12476924
M. Wt: 371.8 g/mol
InChI Key: KSWZSCIQBZLDEA-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-chloroaniline is a complex organic compound that features a benzimidazole moiety linked to a chromene structure, with a chloroaniline substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-chloroaniline typically involves the condensation of 2-aminobenzimidazole with 3-formylchromone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then reacted with 4-chloroaniline under similar conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and chromene moieties.

    Reduction: Reduction reactions can target the chromene ring, leading to the formation of dihydrochromene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and chromene rings.

    Reduction: Dihydrochromene derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-chloroaniline is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural versatility allows for the design of materials with specific functionalities, such as improved mechanical strength or enhanced optical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-chloroaniline involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to specific sites on proteins, modulating their activity. The chromene structure may also contribute to the compound’s biological activity by interacting with cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-2-chloroaniline
  • N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-bromoaniline
  • N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-fluoroaniline

Uniqueness

N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-chloroaniline is unique due to the presence of the chloroaniline substituent, which can influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substituents, the chloro derivative may exhibit distinct properties in terms of stability, solubility, and interaction with molecular targets.

Properties

Molecular Formula

C22H14ClN3O

Molecular Weight

371.8 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-(4-chlorophenyl)chromen-2-imine

InChI

InChI=1S/C22H14ClN3O/c23-15-9-11-16(12-10-15)24-22-17(13-14-5-1-4-8-20(14)27-22)21-25-18-6-2-3-7-19(18)26-21/h1-13H,(H,25,26)

InChI Key

KSWZSCIQBZLDEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)Cl)O2)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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